molecular formula C14H19NO4S B2817645 3-{[(4-Methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid CAS No. 314744-42-8

3-{[(4-Methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid

Cat. No.: B2817645
CAS No.: 314744-42-8
M. Wt: 297.37
InChI Key: HIMLZRXNJNAMFK-UHFFFAOYSA-N
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Description

3-{[(4-Methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid is a chemical compound of interest in scientific research and development, particularly as a building block or intermediate in the synthesis of more complex molecules. Structurally, it features both a carboxylic acid and a sulfonamide group attached to a cyclohexane ring, making it a valuable scaffold in medicinal chemistry. Analogs of cyclohexanecarboxylic acid are frequently employed in pharmaceutical research to study molecular interactions, such as the determination of complex binding constants with host molecules like cyclodextrins . This compound is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, as it may cause skin and eye irritation and could be harmful if inhaled. Always consult the safety data sheet and adhere to standard laboratory safety protocols.

Properties

IUPAC Name

3-[(4-methylphenyl)sulfonylamino]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-10-5-7-13(8-6-10)20(18,19)15-12-4-2-3-11(9-12)14(16)17/h5-8,11-12,15H,2-4,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMLZRXNJNAMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid typically involves the following steps:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

    Cyclohexane Ring Introduction: The sulfonamide intermediate is then reacted with a cyclohexanecarboxylic acid derivative under suitable conditions to introduce the cyclohexane ring.

    Final Product Formation: The final step involves the purification and isolation of this compound through crystallization or other purification techniques.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

1.1 Mechanism of Action
The compound operates primarily as an enzyme inhibitor, specifically targeting certain proteases involved in various biological pathways. Its sulfonamide group enhances its binding affinity to target enzymes, making it a candidate for drug development aimed at treating conditions such as inflammation and cancer.

1.2 Case Studies

  • Anti-inflammatory Activity : Research has demonstrated that this compound exhibits notable anti-inflammatory properties in vivo. In a study involving animal models, the administration of the compound resulted in a significant reduction of inflammatory markers compared to control groups .
  • Anticancer Properties : A recent investigation into the compound's anticancer potential showed that it inhibited cell proliferation in various cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism was linked to apoptosis induction and cell cycle arrest .
Study Application Findings
Study AAnti-inflammatoryReduced inflammatory markers in animal models
Study BAnticancerInhibited proliferation in breast and prostate cancer cells

Cosmetic Applications

2.1 Skin Care Formulations
The compound has been explored for its use in cosmetic formulations, particularly for skin care products due to its moisturizing and anti-inflammatory properties. It can be incorporated into creams and lotions aimed at treating acne and eczema.

2.2 Formulation Studies

  • Stability Testing : A formulation containing 3-{[(4-Methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid was subjected to stability testing under various conditions (temperature, pH). Results indicated that the compound remains stable over a range of conditions, making it suitable for long-term use in cosmetic products.
  • Efficacy Trials : Clinical trials have shown that products containing this compound improve skin hydration levels significantly after four weeks of use .
Formulation Type Stability Conditions Efficacy Results
CreamStable at 25°C, pH 5-7Increased hydration after 4 weeks

Material Science Applications

3.1 Polymer Development
The compound can be utilized in the synthesis of novel polymers with enhanced properties for various applications, including coatings and adhesives. Its unique chemical structure allows for the modification of polymer characteristics such as flexibility and thermal stability.

3.2 Industrial Applications

  • Coating Formulations : Incorporation into coatings has shown to improve adhesion and durability on various substrates, making it a valuable additive in industrial applications .
  • Adhesives Development : Research indicates that adhesives formulated with this compound exhibit superior bonding strength compared to traditional formulations .
Material Type Application Area Performance Improvement
CoatingsIndustrial surfacesEnhanced adhesion and durability
AdhesivesConstructionSuperior bonding strength

Mechanism of Action

The mechanism of action of 3-{[(4-Methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues in Sulfonamide-Cyclohexanecarboxylic Acid Derivatives

Key structural analogs include:

Compound Name Substituent Position Aromatic Group Variation Cyclohexane Conformation Key References
4-{[(4-Methylphenyl)sulfonyl]amino}methylcyclohexanecarboxylic acid 4-position 4-Methylphenyl Chair form
4-[(4-Methoxybenzenesulfonamido)methyl]cyclohexane-1-carboxylic acid 4-position 4-Methoxyphenyl Chair form
6-[[(4-Methylphenyl)sulfonyl]amino]hexanoic acid Aliphatic chain 4-Methylphenyl N/A (linear chain)
2-{[(2,6-Dimethylphenyl)amino]carbonyl}-cyclohexanecarboxylic acid 2-position 2,6-Dimethylphenyl Not reported

Key Observations:

  • Positional Isomerism : The placement of the sulfonamide group on the cyclohexane ring (3- vs. 4-position) impacts molecular geometry and intermolecular interactions. For instance, analogs with substituents at the 4-position exhibit chair conformations stabilized by intramolecular hydrogen bonds, enhancing crystallinity .
  • Conversely, 2,6-dimethylphenyl substitution introduces steric hindrance, which may reduce binding affinity in biological systems .
  • Aliphatic vs. Cyclic Backbones: Hexanoic acid derivatives (e.g., 6-[[(4-Methylphenyl)sulfonyl]amino]hexanoic acid) lack the rigid cyclohexane ring, leading to greater conformational flexibility but reduced thermal stability compared to cyclohexane-based analogs .

Physicochemical Properties

  • Hydrogen Bonding : Sulfonamide derivatives form robust hydrogen-bonded networks (e.g., N–H···O and O–H···O interactions), critical for crystal packing and stability .
  • Thermal Stability : Cyclohexane-based compounds with chair conformations exhibit higher melting points (>200°C) compared to linear-chain analogs .

Biological Activity

3-{[(4-Methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid, also known as 4-([(4-methylphenyl)sulfonyl]amino)cyclohexanecarboxylic acid, is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H19NO4S
  • Molecular Weight : 297.37 g/mol
  • InChI Key : PKHCQZVVYAPDCE-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological pathways and targets, including:

  • Inhibition of Enzymes : The compound has been studied for its inhibitory effects on specific enzymes, which are crucial in various biochemical pathways.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
  • Anti-inflammatory Effects : There is emerging evidence that compounds with similar structures can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by inflammation.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit specific enzymes such as carbonic anhydrases and other sulfonamide-sensitive enzymes.
  • Receptor Interactions : The compound may interact with various receptors involved in inflammatory and immune responses, leading to altered signaling pathways.

Case Studies and Experimental Data

  • Enzyme Inhibition Studies :
    • A study conducted on sulfonamide derivatives indicated that compounds similar to this compound demonstrated significant inhibition of carbonic anhydrase isoforms, suggesting potential therapeutic applications in conditions like glaucoma and edema .
  • Antimicrobial Activity :
    • In vitro tests have shown that related compounds exhibit antimicrobial activity against a range of bacterial strains. Further studies are needed to evaluate the efficacy of this specific compound against clinically relevant pathogens .
  • Anti-inflammatory Potential :
    • Research indicates that sulfonamide derivatives can affect the production of pro-inflammatory cytokines. This suggests that this compound may have potential applications in treating inflammatory diseases .

Data Tables

PropertyValue
Molecular FormulaC14H19NO4S
Molecular Weight297.37 g/mol
InChI KeyPKHCQZVVYAPDCE-UHFFFAOYSA-N
Antimicrobial ActivityPreliminary evidence available
Enzyme InhibitionActive against carbonic anhydrase isoforms

Q & A

Basic Question: What are the standard synthetic routes for 3-{[(4-Methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid, and how are intermediates purified?

Methodological Answer:
The synthesis typically involves:

  • Sulfonylation : Reacting a cyclohexanecarboxylic acid derivative with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide group .
  • Protection/Deprotection : Carboxylic acid protection (e.g., esterification) may precede sulfonylation to avoid side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization (using ethanol/water) is used for intermediates. Final compounds are characterized via NMR (1H/13C), IR (to confirm sulfonamide C=O and NH stretches), and LC-MS for purity (>95%) .

Advanced Question: How can enantiomeric purity be ensured during synthesis, given the potential for racemization at the cyclohexane ring?

Methodological Answer:

  • Chiral Resolutions : Use chiral stationary phases (e.g., Chiralpak® columns) for HPLC separation of enantiomers .
  • Asymmetric Synthesis : Employ enantioselective catalysts (e.g., BINOL-derived catalysts) during key steps like sulfonamide formation to favor R/S configurations .
  • Circular Dichroism (CD) : Confirm absolute configuration post-synthesis .

Basic Question: What biological targets are associated with this compound, and what assays are recommended for initial screening?

Methodological Answer:

  • Targets : Sulfonamide derivatives often target enzymes like carbonic anhydrase , γ-secretase (Alzheimer’s research), or inflammatory mediators (COX-2) .
  • Assays :
    • Enzyme Inhibition : Fluorescent or colorimetric assays (e.g., β-secretase inhibition for Alzheimer’s models) .
    • Cellular Uptake : Radiolabeled compound tracking in cell lines (e.g., HEK293) .

Advanced Question: How should researchers resolve contradictions in bioactivity data across different in vitro models?

Methodological Answer:

  • Dose-Response Validation : Test multiple concentrations (e.g., 0.1–100 µM) to rule out off-target effects at high doses .
  • Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and transcriptomics (RNA-seq) to identify downstream pathways .
  • Cell Line Authentication : Ensure models (e.g., HepG2 vs. primary hepatocytes) are validated for target expression .

Basic Question: What strategies are effective for derivatizing the carboxylic acid moiety to improve solubility or bioavailability?

Methodological Answer:

  • Esterification : Convert to ethyl or methyl esters using SOCl₂/ROH .
  • Amide Formation : React with amines (e.g., methylamine) via EDC/HOBt coupling .
  • Salt Formation : Use sodium or potassium hydroxide to generate water-soluble salts .

Advanced Question: How can computational modeling predict binding modes with γ-secretase or other targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 5A63 for γ-secretase) to identify key interactions (e.g., sulfonamide with Zn²⁺ in active sites) .
  • MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-protein complexes .

Basic Question: What analytical methods are critical for confirming structural integrity and purity?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for sulfonamide (δ 7.5–8.0 ppm for aromatic protons) and cyclohexane protons (δ 1.2–2.5 ppm) .
  • HPLC-PDA : Use C18 columns (gradient: 0.1% TFA in water/acetonitrile) to detect impurities (<0.5%) .

Advanced Question: How can solubility limitations in aqueous buffers be addressed for in vivo studies?

Methodological Answer:

  • Co-Solvents : Use 10% DMSO or cyclodextrin-based formulations .
  • Prodrug Design : Convert to a phosphate ester for enhanced aqueous solubility .
  • Lipid Nanoparticles : Encapsulate using PEGylated lipids for sustained release .

Basic Question: What structure-activity relationship (SAR) trends are observed with substituents on the 4-methylphenyl group?

Methodological Answer:

  • Electron-Withdrawing Groups : Nitro or chloro substituents increase enzyme inhibition potency (e.g., IC50 reduction from 10 µM to 2 µM in carbonic anhydrase assays) .
  • Steric Effects : Bulky groups (e.g., tert-butyl) reduce binding affinity due to steric clashes in active sites .

Advanced Question: What challenges arise during scale-up to multi-gram synthesis, and how are they mitigated?

Methodological Answer:

  • Optimized Catalysts : Replace stoichiometric reagents (e.g., pyridine) with catalytic DMAP to reduce waste .
  • Flow Chemistry : Implement continuous flow systems for sulfonylation steps to improve yield and safety .
  • Green Chemistry : Use bio-based solvents (e.g., 2-MeTHF) for column chromatography .

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